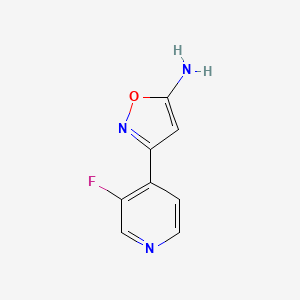
3-(3-Fluoropyridin-4-yl)isoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoropyridin-4-yl)isoxazol-5-amine is a heterocyclic compound that features both a fluoropyridine and an isoxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoropyridin-4-yl)isoxazol-5-amine typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction involves an alkyne acting as a dipolarophile and a nitrile oxide as the dipole . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The focus is on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Fluoropyridin-4-yl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(3-Fluoropyridin-4-yl)isoxazol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-(3-Fluoropyridin-4-yl)isoxazol-5-amine involves its interaction with specific molecular targets in biological systems. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The fluoropyridine moiety can enhance the compound’s binding affinity and selectivity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Fluorophenyl)isoxazol-5-amine
- 3-(3-Chloropyridin-4-yl)isoxazol-5-amine
- 3-(3-Trifluoromethylphenyl)isoxazol-5-amine
Uniqueness
3-(3-Fluoropyridin-4-yl)isoxazol-5-amine is unique due to the presence of both a fluoropyridine and an isoxazole ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design .
Eigenschaften
Molekularformel |
C8H6FN3O |
|---|---|
Molekulargewicht |
179.15 g/mol |
IUPAC-Name |
3-(3-fluoropyridin-4-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C8H6FN3O/c9-6-4-11-2-1-5(6)7-3-8(10)13-12-7/h1-4H,10H2 |
InChI-Schlüssel |
JNLBAZIIYXDDPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1C2=NOC(=C2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-(Benzo[b]thiophen-3-yl)cyclopropyl)methanamine](/img/structure/B13587638.png)
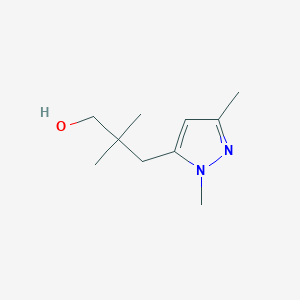
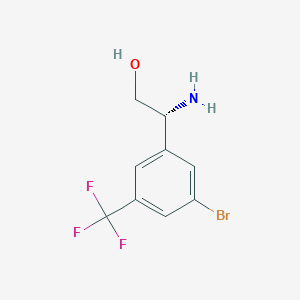
![7,7-Difluoro-3-oxabicyclo[4.1.0]heptan-5-aminehydrochloride](/img/structure/B13587661.png)
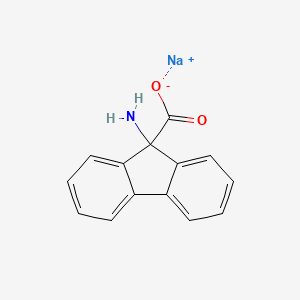
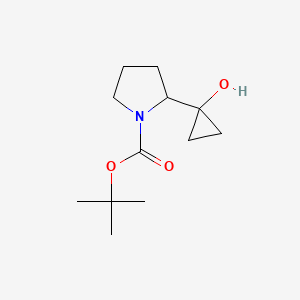

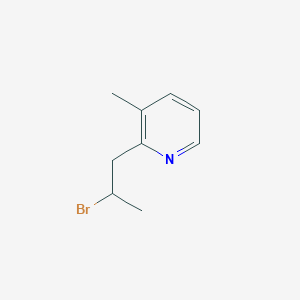
![2-Phenyl-2-[(2-phenylquinolin-4-yl)formamido]acetamide](/img/structure/B13587708.png)
![6-Azaspiro[3.5]nonan-1-ol](/img/structure/B13587711.png)
![5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13587720.png)
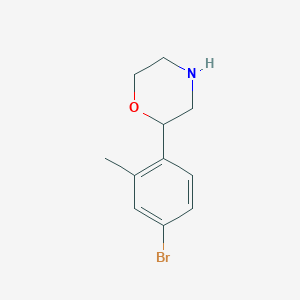

![Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate](/img/structure/B13587734.png)
